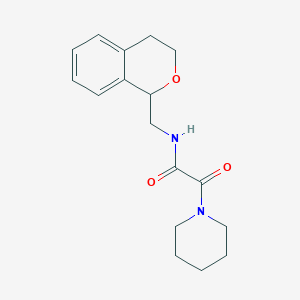![molecular formula C17H18N2O5 B6006937 N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B6006937.png)
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide, also known as DPEBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DPEBM is a hydrazide derivative of 3,5-dimethoxybenzaldehyde and 2,5-dihydroxybenzaldehyde.
Mécanisme D'action
The mechanism of action of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase IIα and DNA polymerase α. Additionally, N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, including superoxide dismutase and catalase, which protect against oxidative stress-induced damage. N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Additionally, N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been shown to decrease the levels of reactive oxygen species, which are involved in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. Additionally, N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been found to be relatively stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide in lab experiments. For example, N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been found to exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide. One potential area of research is the development of novel formulations of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide and to identify its molecular targets. Another potential area of research is the evaluation of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide in animal models of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide in humans.
Méthodes De Synthèse
The synthesis of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide involves the reaction of 3,5-dimethoxybenzaldehyde and 2,5-dihydroxybenzaldehyde with hydrazine hydrate in the presence of glacial acetic acid. The reaction is carried out at reflux temperature for several hours, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by thin-layer chromatography and melting point determination.
Applications De Recherche Scientifique
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been extensively studied for its potential therapeutic benefits in various diseases. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide has been found to protect against oxidative stress-induced damage in various cell types, including neurons and cardiomyocytes.
Propriétés
IUPAC Name |
N-[(Z)-1-(2,5-dihydroxyphenyl)ethylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10(15-8-12(20)4-5-16(15)21)18-19-17(22)11-6-13(23-2)9-14(7-11)24-3/h4-9,20-21H,1-3H3,(H,19,22)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNWZUXOUCEYRU-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)OC)OC)C2=C(C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC(=C1)OC)OC)/C2=C(C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)

![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6006903.png)
![N''-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)

![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)